2-(3-Hydroxyphenyl)quinolin-6-ol
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Overview
Description
2-(3-hydroxyphenyl)quinolin-6-ol is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)quinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-hydroxybenzaldehyde with aniline derivatives in the presence of a catalyst, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and heating to reflux temperatures.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(3-hydroxyphenyl)quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)quinolin-6-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-hydroxyquinoline: Exhibits similar biological activities but differs in the position of the hydroxyl group.
2,4-dihydroxyquinoline: Has enhanced biological activity due to the presence of two hydroxyl groups.
Uniqueness
2-(3-hydroxyphenyl)quinolin-6-ol is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
87741-96-6 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-3-1-2-10(8-12)14-6-4-11-9-13(18)5-7-15(11)16-14/h1-9,17-18H |
InChI Key |
KVSLALXAPWSPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
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